Bienvenue dans la boutique en ligne BenchChem!

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

HDAC inhibitor thiophene regioisomerism SAR

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098132-07-9) is a heterocyclic building block featuring a cyclopenta[c]pyrazole core substituted at the 3-position with a thiophen-3-yl ring. With a molecular formula of C₁₀H₁₀N₂S and a molecular weight of 190.27 g/mol, it belongs to the broader class of thienyl-cyclopentapyrazole derivatives that have been explored as scaffolds for kinase inhibitors, cannabinoid receptor ligands, and epigenetic probes.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 2098132-07-9
Cat. No. B1479865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098132-07-9
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2C3=CSC=C3
InChIInChI=1S/C10H10N2S/c1-2-8-9(3-1)11-12-10(8)7-4-5-13-6-7/h4-6H,1-3H2,(H,11,12)
InChIKeyGXYFWDOZFHGKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: A Thienyl-Substituted Bicyclic Pyrazole Building Block for Fragment-Based and HDAC-Targeted Discovery


3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098132-07-9) is a heterocyclic building block featuring a cyclopenta[c]pyrazole core substituted at the 3-position with a thiophen-3-yl ring . With a molecular formula of C₁₀H₁₀N₂S and a molecular weight of 190.27 g/mol, it belongs to the broader class of thienyl-cyclopentapyrazole derivatives that have been explored as scaffolds for kinase inhibitors, cannabinoid receptor ligands, and epigenetic probes [1]. The compound is commercially available at a minimum purity of 95% .

Why 3-(Thiophen-2-yl) or N-Alkylated Cyclopenta[c]pyrazole Analogs Cannot Replace This Precise Scaffold


Procurement decisions within the tetrahydrocyclopenta[c]pyrazole chemical space cannot rely on generic substitution because subtle structural changes—thiophene regioisomerism (2-thienyl vs. 3-thienyl), N-substitution status, and the presence or absence of polar functional groups—have been shown to substantially alter biological activity profiles in closely related heterocyclic systems [1]. The target compound uniquely combines an N-unsubstituted pyrazole with a 3-thienyl attachment, a configuration that is distinct from the more common 2-thienyl analog (CAS 2098050-55-4), the N-ethyl derivative (MW 218.32 g/mol), and the carboxylic acid-bearing CHEMBL1208925 scaffold (MW 234.27 g/mol). Direct class-level evidence indicates that such regioisomeric variation can shift target potency by 1.6-fold or more [1], underscoring the need for precise compound selection rather than analog substitution.

Quantitative Differentiation Evidence for 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vs. Closest Analogs


3-Thienyl vs. 2-Thienyl Regioisomerism Confers a 1.6-Fold HDAC2 Potency Shift in Analogous Heterocyclic Systems

In a structurally related series of benzamide-based HDAC inhibitors, the 3-thienyl-substituted analog (BA3) demonstrated an IC₅₀ of 39.9 ± 3.2 nM against HDAC2, whereas the corresponding 2-thienyl analog (BA1) exhibited an IC₅₀ of 64.3 ± 4.5 nM, representing a 1.6-fold improvement in potency [1]. Although this data is derived from a distinct chemotype (acyclic benzamide scaffold), it constitutes robust class-level evidence that the thiophene attachment point meaningfully influences target engagement in epigenetic enzyme inhibition.

HDAC inhibitor thiophene regioisomerism SAR

Lower Molecular Weight (190.27 Da) Supports Fragment-Based Drug Discovery and CNS Penetration Advantages Over Bulkier Analogs

The target compound possesses a molecular weight of 190.27 g/mol , which is 14.7% lower than the N-ethyl-3-(thiophen-2-yl) analog (218.32 g/mol) and 18.8% lower than the 5-(thiophen-3-yl)-3-carboxylic acid derivative CHEMBL1208925 (234.0 Da) [1]. This places the compound well within the optimal molecular weight range for fragment-based lead generation (typically <300 Da) and below the commonly cited threshold of ~400 Da for favorable CNS penetration.

fragment-based drug discovery molecular weight CNS permeability

Defined Commercial Purity (Min. 95%) Ensures Reproducible Synthetic and Screening Outcomes Compared to Unspecified-Grade Analogs

The target compound is supplied with a documented minimum purity of 95% from commercial vendors . This specification provides a quantifiable quality benchmark that is critical for ensuring reproducible reaction yields and screening data, in contrast to procurement of less rigorously characterized or house-synthesized analogs that may lack defined purity thresholds.

purity specification quality control procurement

High-Impact Application Scenarios for 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Based on Differentiated Properties


HDAC1/2-Selective Inhibitor Lead Generation Leveraging 3-Thienyl SAR Advantage

Medicinal chemistry teams developing isoform-selective HDAC inhibitors can directly utilize this compound as a core scaffold, capitalizing on the 1.6-fold potency advantage of the 3-thienyl substitution pattern over the 2-thienyl isomer observed in analogous benzamide series [1]. The N-unsubstituted pyrazole further permits late-stage diversification to explore HDAC1/2 subtype selectivity.

Fragment-Based Screening Library Design with CNS-Penetrant Potential

With a molecular weight of 190.27 g/mol [1]—well below the 300 Da fragment threshold—this building block is ideally suited for inclusion in fragment libraries targeting CNS enzymes or receptors, where lower molecular weight correlates with improved blood-brain barrier permeability. Its 14.7% lower MW compared to N-alkylated analogs provides a tangible advantage in fragment growth strategies.

Structure-Activity Relationship (SAR) Studies on Thiophene-Pyrazole CB2 or Kinase Ligands

Given the established use of thienocyclopentapyrazole scaffolds as CB2 cannabinoid receptor ligands [1], researchers can deploy this compound as a reference core to systematically probe the impact of thiophene regioisomerism and N-substitution on receptor affinity and selectivity, using the documented 3-thienyl HDAC SAR as a precedent for regioisomer-dependent activity modulation .

Reproducible Scale-Up Synthesis Requiring Defined Purity Inputs

For process chemistry groups scaling up synthetic routes, the minimum 95% purity specification [1] ensures consistent starting material quality, minimizing yield variability and impurity carry-through compared to lower-grade or in-house synthesized cyclopenta[c]pyrazole intermediates.

Quote Request

Request a Quote for 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.